molecular formula C26H24N4O7 B11010815 N~4~-(1,3-benzodioxol-5-yl)-N~3~-[(2S)-1-(1,3-benzodioxol-5-ylamino)-3-methyl-1-oxobutan-2-yl]pyridine-3,4-dicarboxamide

N~4~-(1,3-benzodioxol-5-yl)-N~3~-[(2S)-1-(1,3-benzodioxol-5-ylamino)-3-methyl-1-oxobutan-2-yl]pyridine-3,4-dicarboxamide

Cat. No.: B11010815
M. Wt: 504.5 g/mol
InChI Key: IPDVNMWZNOJQNR-QHCPKHFHSA-N
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Description

N4-(2H-1,3-BENZODIOXOL-5-YL)-N3-{1-[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]-2-METHYLPROPYL}PYRIDINE-3,4-DICARBOXAMIDE is a complex organic compound that features a pyridine ring substituted with benzodioxole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(2H-1,3-BENZODIOXOL-5-YL)-N3-{1-[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]-2-METHYLPROPYL}PYRIDINE-3,4-DICARBOXAMIDE typically involves multi-step organic synthesis. One common approach includes the Pd-catalyzed amination of various fused heteroaryl amines using catalytic tris(dibenzylideneacetone)dipalladium and 2,2′-bis(phenylphosphino)-1,1′-binaphthyl (BINAP) with cesium carbonate as the base .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N4-(2H-1,3-BENZODIOXOL-5-YL)-N3-{1-[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]-2-METHYLPROPYL}PYRIDINE-3,4-DICARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The pyridine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Electrophiles: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole moiety can lead to the formation of quinones, while reduction can yield various alcohols or amines.

Scientific Research Applications

N4-(2H-1,3-BENZODIOXOL-5-YL)-N3-{1-[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]-2-METHYLPROPYL}PYRIDINE-3,4-DICARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism by which N4-(2H-1,3-BENZODIOXOL-5-YL)-N3-{1-[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]-2-METHYLPROPYL}PYRIDINE-3,4-DICARBOXAMIDE exerts its effects involves its interaction with specific molecular targets. For instance, in anticancer applications, it may inhibit certain enzymes or signaling pathways critical for cancer cell proliferation . The benzodioxole moiety is known to contribute to various biological activities, including antibacterial and antitumor effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N4-(2H-1,3-BENZODIOXOL-5-YL)-N3-{1-[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]-2-METHYLPROPYL}PYRIDINE-3,4-DICARBOXAMIDE is unique due to its specific substitution pattern on the pyridine ring and the presence of multiple benzodioxole groups

Properties

Molecular Formula

C26H24N4O7

Molecular Weight

504.5 g/mol

IUPAC Name

4-N-(1,3-benzodioxol-5-yl)-3-N-[(2S)-1-(1,3-benzodioxol-5-ylamino)-3-methyl-1-oxobutan-2-yl]pyridine-3,4-dicarboxamide

InChI

InChI=1S/C26H24N4O7/c1-14(2)23(26(33)29-16-4-6-20-22(10-16)37-13-35-20)30-25(32)18-11-27-8-7-17(18)24(31)28-15-3-5-19-21(9-15)36-12-34-19/h3-11,14,23H,12-13H2,1-2H3,(H,28,31)(H,29,33)(H,30,32)/t23-/m0/s1

InChI Key

IPDVNMWZNOJQNR-QHCPKHFHSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)NC1=CC2=C(C=C1)OCO2)NC(=O)C3=C(C=CN=C3)C(=O)NC4=CC5=C(C=C4)OCO5

Canonical SMILES

CC(C)C(C(=O)NC1=CC2=C(C=C1)OCO2)NC(=O)C3=C(C=CN=C3)C(=O)NC4=CC5=C(C=C4)OCO5

Origin of Product

United States

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